3,3,3-Trifluoro-1-phenylpropane-1,2-dione

Descripción general

Descripción

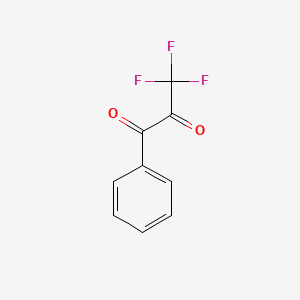

3,3,3-Trifluoro-1-phenylpropane-1,2-dione is an organic compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 g/mol It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propane-1,2-dione backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoro-1-phenylpropane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3,3,3-Trifluoro-1-phenylpropane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Overview

3,3,3-Trifluoro-1-phenylpropane-1,2-dione is an organic compound with significant applications in various fields of scientific research, particularly in chemistry and biology. Its unique trifluoromethyl group enhances its reactivity and biological activity, making it a valuable building block in synthetic chemistry and a subject of interest in medicinal research.

Synthetic Chemistry

This compound serves as a versatile building block for the synthesis of more complex organic molecules. It is often utilized in:

- Diketone Synthesis : The compound can be used to produce various diketones through condensation reactions.

- Ligand Development : It acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biological Studies

The compound has shown potential in biological applications:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, which is crucial in drug design and development. Its trifluoromethyl group enhances binding affinity to target proteins .

- Protein Interactions : It is studied for its effects on protein interactions, providing insights into cellular mechanisms and pathways.

Pharmaceutical Development

In pharmaceutical research:

- Anesthetic Activity : Analogues of this compound have demonstrated oral general anesthetic properties with minimal side effects on cardiovascular functions . This opens avenues for developing safer anesthetic agents.

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity, indicating potential therapeutic uses in treating epilepsy and other neurological disorders .

Material Science

The compound is also applied in the development of specialty chemicals and materials:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance the chemical resistance and thermal stability of the resulting materials.

Case Studies

Case Study 1: Anesthetic Activity

A study evaluated the anesthetic properties of analogues derived from this compound. The findings revealed that certain compounds could reduce the minimum alveolar concentration of isoflurane without affecting heart rate or blood pressure at therapeutic levels . This suggests a promising avenue for developing new anesthetics with fewer side effects.

Case Study 2: Anticonvulsant Effects

Research on the anticonvulsant activity of related compounds demonstrated significant efficacy against induced seizures in animal models. The therapeutic index was favorable compared to existing anticonvulsants, indicating potential for clinical application .

Mecanismo De Acción

The mechanism by which 3,3,3-Trifluoro-1-phenylpropane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylpropane-1,2-dione: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

3,3,3-Trifluoro-1-propanol: Contains a hydroxyl group instead of a dione, leading to different applications and reactivity.

3,3,3-Trifluoro-1-propyne: Features a triple bond, which significantly alters its chemical behavior.

Uniqueness

3,3,3-Trifluoro-1-phenylpropane-1,2-dione is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3,3,3-Trifluoro-1-phenylpropane-1,2-dione (CAS No. 36750-88-6) is a fluorinated diketone that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its reactivity and interactions with biological systems.

- Molecular Formula: C₉H₅F₃O₂

- Molecular Weight: 202.133 g/mol

- Density: 1.4 g/cm³

- Boiling Point: Approximately 228 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential anticancer properties and effects on cellular mechanisms. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have explored the cytotoxic effects of fluorinated diketones similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) while demonstrating lower toxicity towards normal cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized diketones against MCF-7 cells using the MTT assay. The results indicated that certain derivatives had higher cytotoxicity than the reference drug Tamoxifen, particularly those containing specific substituents that enhance their interaction with cellular targets .

| Compound | Cytotoxicity (IC50) | Comparison to Tamoxifen |

|---|---|---|

| Compound A | 15 µM | Higher |

| Compound B | 25 µM | Comparable |

| This compound | TBD | TBD |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, structural features such as the trifluoromethyl group are known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in target interactions.

Potential Mechanisms Include:

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest: Interference with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.

Safety and Toxicological Profile

The compound is classified under several safety categories due to its irritative properties. It can cause skin irritation and serious eye damage upon contact. Proper handling protocols are essential when working with this compound in laboratory settings .

| Hazard Classification | Description |

|---|---|

| Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2A | Causes serious eye irritation |

| STOT SE 3 | May cause respiratory irritation |

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-phenylpropane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHRDSOEZXQJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381750 | |

| Record name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36750-88-6 | |

| Record name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.